![molecular formula C19H14N4O2S B2471178 4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1207058-70-5](/img/structure/B2471178.png)

4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

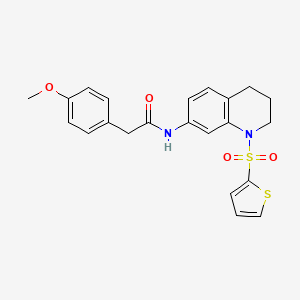

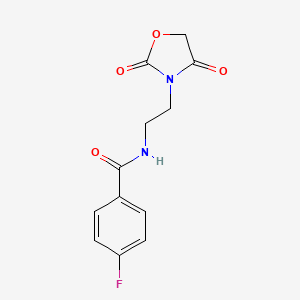

The compound contains several functional groups including a benzodioxole, a thiazole, and a triazole ring. Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Thiazoles are aromatic compounds that contain a five-membered ring of four carbon atoms and one nitrogen atom . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the angles and lengths of the chemical bonds .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzodioxole group might undergo electrophilic aromatic substitution reactions . The thiazole and triazole rings might also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. These properties could include its solubility, melting point, boiling point, and spectral properties .Scientific Research Applications

Synthesis of Antimicrobial Agents

Research has shown that derivatives of 1,2,3-triazole have been synthesized with potential antimicrobial activities. For instance, Nalawade et al. (2019) synthesized thiazolyl-pyrazolyl-1,2,3-triazole derivatives, demonstrating promising antifungal activity against Aspergillus niger, indicating potential applications in treating fungal infections. The study highlighted the role of these compounds in inhibiting ergosterol biosynthesis, a crucial component in fungal cell membranes (Nalawade et al., 2019).

Antimycobacterial and Antibacterial Properties

Further research by Jagadale et al. (2020) developed thiazole and pyrazole clubbed 1,2,3-triazol derivatives with significant antimycobacterial and antibacterial activities. This study offers insights into the potential use of these derivatives in developing new treatments for bacterial infections, particularly those caused by Mycobacterium tuberculosis (Jagadale et al., 2020).

Corrosion Inhibition

Another intriguing application involves the use of benzimidazole derivatives related to the triazole compound as corrosion inhibitors for mild steel in acidic environments. Yadav et al. (2013) discovered that these compounds offer protection against corrosion, indicating their utility in industrial applications where corrosion resistance is crucial (Yadav et al., 2013).

Anticancer Activities

The potential of triazole derivatives in cancer treatment has been explored, with compounds exhibiting inhibitory effects against cancer cell lines. For example, Madhusudhanrao and Manikala (2020) synthesized (E)-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues that demonstrated potent anticancer activity, highlighting the role of such compounds in developing new cancer therapies (Madhusudhanrao & Manikala, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact withNitric oxide synthase, inducible . This enzyme plays a crucial role in the immune system and is involved in the production of nitric oxide, a reactive free radical which acts as a biologic mediator in several processes, including neurotransmission and antimicrobial and antitumoral activities .

Mode of Action

Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its target enzyme to modulate its activity, leading to changes in the production of nitric oxide .

Biochemical Pathways

Given the potential target of this compound, it may be involved in the nitric oxide synthase pathway, influencing the production of nitric oxide and thereby affecting various biological processes such as neurotransmission, immune response, and cell proliferation .

Result of Action

Based on the potential target of this compound, it may influence the production of nitric oxide, which could have various downstream effects, including modulation of neurotransmission, immune response, and cell proliferation .

Safety and Hazards

Future Directions

Future research could involve further exploration of the compound’s properties, potential biological activity, and possible applications. This could include testing the compound against various biological targets, studying its behavior in biological systems, and optimizing its properties for specific applications .

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c1-12-18(21-22-23(12)14-5-3-2-4-6-14)19-20-15(10-26-19)13-7-8-16-17(9-13)25-11-24-16/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTGRYVZPCPNDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2471097.png)

methanone](/img/structure/B2471105.png)

![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2471106.png)

![N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2471109.png)

![N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine](/img/structure/B2471110.png)

![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)